Sodium tri-sec-butylborohydride

Catalog No.
S742917
CAS No.
67276-04-4
M.F
C12H27BNa
M. Wt
205.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tri-sec-butylborohydride

CAS Number

67276-04-4

Product Name

Sodium tri-sec-butylborohydride

Molecular Formula

C12H27BNa

Molecular Weight

205.15 g/mol

InChI

InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1

InChI Key

VSQOLIPZGAUEAK-UHFFFAOYSA-N

SMILES

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+]

Canonical SMILES

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+]

Reducing Agent:

Sodium tri-sec-butylborohydride (NaBH(sec-Bu)₃), also known as N-Selectride or sodium tris(3-methyl-2-butyl)borohydride, is a valuable reducing agent widely used in organic synthesis. Its bulky sec-butyl groups contribute to its unique properties compared to other borohydride reducing agents, such as sodium borohydride (NaBH₄).

N-Selectride selectively reduces various functional groups, including aldehydes, ketones, imines, and epoxides, to their corresponding alcohols. It exhibits milder reducing properties compared to lithium aluminum hydride (LiAlH₄), making it suitable for reactions involving sensitive functionalities. Additionally, its steric bulk allows for chemoselective reduction, favoring reactions at less sterically hindered sites within a molecule [].

Dehydrogenative Coupling:

N-Selectride finds application in dehydrogenative coupling reactions, which form carbon-carbon bonds by removing hydrogen atoms from two different molecules. This approach offers an alternative to traditional coupling methods that often require harsh conditions or expensive catalysts. Recent research demonstrates the effectiveness of N-Selectride in promoting the dehydrogenative coupling of alcohols with hydrosilanes to form alkenes []. This method offers a valuable tool for synthesizing complex organic molecules with improved atom economy and efficiency.

Other Applications:

Beyond its primary uses in reduction and dehydrogenative coupling, N-Selectride finds application in various other areas of scientific research. These include:

  • Polymer synthesis: N-Selectride can initiate the polymerization of certain monomers, contributing to the development of functional polymers with specific properties [].
  • Medicinal chemistry: The selective reduction capabilities of N-Selectride play a role in the synthesis of various pharmaceutical compounds [].

Sodium tri-sec-butylborohydride is an organoboron compound with the chemical formula C₁₂H₂₇BNa. It is a colorless, viscous liquid that serves as a powerful reducing agent in organic synthesis. This compound is particularly notable for its ability to perform stereoselective reductions, making it a valuable tool in the synthesis of complex organic molecules. Sodium tri-sec-butylborohydride is soluble in solvents such as tetrahydrofuran and diethyl ether, and it reacts vigorously with water, producing flammable gases .

Sodium tri-sec-butylborohydride is primarily used for the reduction of carbonyl compounds, including ketones and aldehydes, to their corresponding alcohols. The reaction mechanism typically involves the transfer of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that can be hydrolyzed to yield the alcohol:

  • Reduction of Ketones:
    R2CO+Sodium tri sec butylborohydrideR2CHOHR_2CO+\text{Sodium tri sec butylborohydride}\rightarrow R_2CHOH
  • Conjugate Addition:
    It can also facilitate conjugate addition reactions, where it selectively adds to α,β-unsaturated carbonyl compounds.
  • Dehydrogenative Coupling:
    Recent studies have shown its effectiveness in promoting direct dehydrogenative coupling reactions between alcohols and hydrosilanes .

Sodium tri-sec-butylborohydride can be synthesized through the reaction of tri-sec-butylborane with sodium hydride. The general synthesis pathway involves the following steps:

  • Preparation of Tri-sec-butylborane:
    Tri-sec-butylborane can be synthesized by the reaction of boron trichloride with sec-butyl lithium.
  • Reaction with Sodium Hydride:
    The tri-sec-butylborane is then treated with sodium hydride in an inert atmosphere to yield sodium tri-sec-butylborohydride .

Sodium tri-sec-butylborohydride finds extensive use in organic chemistry for:

  • Reduction Reactions: It is widely employed for the reduction of ketones and aldehydes.
  • Stereoselective Synthesis: Its ability to perform stereoselective reductions makes it valuable in synthesizing chiral alcohols.
  • Promoter in Coupling Reactions: It serves as a promoter for various coupling reactions involving hydrosilanes .

Studies on sodium tri-sec-butylborohydride have focused on its interactions with various substrates in organic synthesis. Its ability to selectively reduce specific functional groups under mild conditions demonstrates its utility as a reagent that can influence reaction pathways and selectivity . Additionally, its reactivity with water highlights the need for careful handling and storage conditions to prevent unintended reactions.

Sodium tri-sec-butylborohydride belongs to a class of boron-based reducing agents that share similar functionalities but differ in selectivity and reactivity. Here are some similar compounds:

Compound NameFormulaUnique Features
Lithium tri-sec-butylborohydrideC₁₂H₂₇BLiMore selective for certain ketones due to lithium's smaller size.
Potassium tri-sec-butylborohydrideC₁₂H₂₇BKExhibits different reactivity patterns compared to sodium and lithium variants.
Lithium trisiamylborohydrideC₁₅H₃₃BLiKnown for high selectivity in reducing cyclic ketones.

These compounds are often used interchangeably depending on the specific requirements of the reaction conditions and desired outcomes.

Sodium tri-sec-butylborohydride stands out for its balance between steric hindrance and reactivity, making it particularly suitable for challenging reductions where selectivity is paramount .

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (31.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (68.6%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (31.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

67279-07-6
67276-04-4

Dates

Modify: 2023-08-15

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